L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
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Overview
Description
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- is a synthetic compound that has been widely used in scientific research. It is also known as MK-801 and is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism Of Action
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor site and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of the NMDA receptor activity leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical And Physiological Effects
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been shown to have significant biochemical and physiological effects. It has been demonstrated to reduce the excitotoxicity associated with excessive glutamate release, which is a major contributor to neuronal damage in various neurological disorders. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in lab experiments include its potent and selective action on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limitations include its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Future Directions
There are several future directions for the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in scientific research. These include the development of more selective and potent NMDA receptor antagonists, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, the use of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- in combination with other drugs may lead to the development of more effective treatments for these disorders.
Synthesis Methods
The synthesis of L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- involves the reaction of 3-chloro-4-hydroxyquinoline-2(1H)-one with ethyl chloroformate to obtain the ethyl ester derivative. This ester is then treated with L-glutamic acid to form the desired compound.
Scientific Research Applications
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- has been extensively used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders.
properties
CAS RN |
180179-63-9 |
---|---|
Product Name |
L-Glutamic acid, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)- |
Molecular Formula |
C15H12ClNO6 |
Molecular Weight |
337.71 g/mol |
IUPAC Name |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C15H12ClNO6/c16-11-12(17-9(15(22)23)5-6-10(18)19)14(21)8-4-2-1-3-7(8)13(11)20/h1-4,9,17H,5-6H2,(H,18,19)(H,22,23)/t9-/m0/s1 |
InChI Key |
PKJVFMMDUMVWLU-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC(CCC(=O)O)C(=O)O |
Other CAS RN |
180179-63-9 |
synonyms |
(2S)-2-[(3-chloro-1,4-dioxo-naphthalen-2-yl)amino]pentanedioic acid |
Origin of Product |
United States |
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